molecular formula C8H10N4 B8724016 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine

3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B8724016
M. Wt: 162.19 g/mol
InChI Key: XJMMDEAXMWKQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine is a useful research compound. Its molecular formula is C8H10N4 and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-ethylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-2-12-7-6(11-8(12)9)4-3-5-10-7/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

XJMMDEAXMWKQMW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)N=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonium formate (1.55 g, 24.6 mmol) is added to a solution of 5-chloro-3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine (410 mg, 2.09 mmol) in ethanol (10 mL) containing 10% palladium on carbon (40 mg). The mixture is stirred at room temperature for 16 h. The reaction is filtered, concentrated under reduced pressure and the residue is purified via flash column chromatography using a gradient elution of 0-10% CH2Cl2/methanol to afford the title compound (192 mg, 57%).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step Two
Yield
57%

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